1,1'-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane} is a complex organic compound characterized by its unique structure, which includes two diazepane rings connected by a methylene bridge and substituted with phenyldiazenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane} typically involves the reaction of 3-aminodiazepane with benzaldehyde under acidic conditions to form the corresponding Schiff base. This intermediate is then subjected to a coupling reaction with diazonium salts derived from aniline to introduce the phenyldiazenyl groups. The final step involves the reduction of the Schiff base to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted phenyldiazenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane} has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,1’-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane} involves its interaction with molecular targets such as enzymes and receptors. The phenyldiazenyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound can intercalate into DNA, disrupting its structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Methylenebis{3-methylpiperidine}: Similar in structure but lacks the phenyldiazenyl groups.
1,1’-Methylenebis{3,5-dimethylpyrazole}: Contains pyrazole rings instead of diazepane rings.
1,1’-Methylenebis{4-hydroxyquinoline}: Features quinoline rings and hydroxyl groups.
Uniqueness
1,1’-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane} is unique due to the presence of both diazepane rings and phenyldiazenyl groups, which confer distinct chemical reactivity and biological activity. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Eigenschaften
CAS-Nummer |
922183-35-5 |
---|---|
Molekularformel |
C23H32N8 |
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
phenyl-[3-[(3-phenyldiazenyl-1,3-diazepan-1-yl)methyl]-1,3-diazepan-1-yl]diazene |
InChI |
InChI=1S/C23H32N8/c1-3-11-22(12-4-1)24-26-30-17-9-7-15-28(20-30)19-29-16-8-10-18-31(21-29)27-25-23-13-5-2-6-14-23/h1-6,11-14H,7-10,15-21H2 |
InChI-Schlüssel |
ZXTFVJJDXMTBEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CN(C1)CN2CCCCN(C2)N=NC3=CC=CC=C3)N=NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.